molecular formula C24H23N3O3S B2476456 N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-24-1

N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2476456
CAS No.: 899735-24-1
M. Wt: 433.53
InChI Key: SAYJSVMCYLRZSU-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They often contain a benzene ring fused with a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The specific compound you mentioned, “N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide”, is a benzothiazole derivative with additional functional groups attached, including an ethyl group, a dimethoxy group, and a pyridin-2-ylmethyl group.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups attached to the benzothiazole core .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Cancer Research Applications

  • Studies have discovered benzamide derivatives as potent inhibitors targeting specific enzymes and receptors, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a significant role in tumor growth and angiogenesis. Compounds similar to the mentioned benzamide have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
  • Another research focus is on Co(II) complexes of benzamide derivatives, which have shown promising fluorescence properties and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antituberculosis Activity

  • Derivatives of benzamide have been synthesized and evaluated for their antimicrobial activity, with some showing significant action against various bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents (Chawla, 2016).
  • Thiazole-aminopiperidine hybrid analogues, including benzamide derivatives, have been designed as inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity (Jeankumar et al., 2013).

Enzyme Inhibition for Metabolic Disorders

  • Ongoing research into the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism, has identified benzamide derivatives as potent inhibitors. These compounds could offer new avenues for treating metabolic disorders (Uto et al., 2009).

Synthesis and Characterization of Novel Compounds

  • The development of novel compounds with specific functional groups has been a significant area of research, with benzamide derivatives serving as key intermediates or final products. These compounds have been synthesized and characterized for various applications, including as probes for detecting metal ions and studying molecular interactions (Wei, 2012).

Mechanism of Action

Future Directions

Benzothiazole derivatives are a promising class of compounds for drug development, and future research could explore the synthesis of new derivatives, their biological activity, and their potential therapeutic applications .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-4-16-9-7-13-20-21(16)26-24(31-20)27(15-17-10-5-6-14-25-17)23(28)18-11-8-12-19(29-2)22(18)30-3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJSVMCYLRZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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